molecular formula C23H27BrF2O6 B13755304 2-Bromo-6beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate CAS No. 57781-23-4

2-Bromo-6beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

Cat. No.: B13755304
CAS No.: 57781-23-4
M. Wt: 517.4 g/mol
InChI Key: IZAIDEPSSMAJPO-BGHJQIAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Fluorinated Steroid Development

The trajectory of fluorinated corticosteroid innovation began in 1953 with the synthesis of fludrocortisone, the first fluorine-containing pharmaceutical drug. This breakthrough followed the isolation of cortisone in 1948 and hydrocortisone in 1951, marking a paradigm shift from natural hormone replacement to engineered analogs. Early clinical observations revealed that 9α-fluorination amplified both glucocorticoid and mineralocorticoid effects, though with disproportionate electrolyte-retaining properties that limited therapeutic utility.

Subsequent research focused on positional fluorination to decouple desired anti-inflammatory activity from adverse hormonal effects. The 1955 introduction of 6α-fluoroprednisolone derivatives demonstrated that fluorination at C6 preferentially enhanced glucocorticoid receptor (GR) binding over mineralocorticoid receptor (MR) activation. This discovery catalyzed the development of pivotal drugs like fluticasone and diflorasone, where 6α-fluorination combined with C9 substitutions created high-potency, receptor-selective agents.

Table 1: Milestones in Fluorinated Corticosteroid Development

Year Compound Fluorination Position Clinical Impact
1953 Fludrocortisone First synthetic fluorinated corticosteroid
1955 6α-Fluoroprednisolone Established 6-position for GR selectivity
1962 Triamcinolone acetonide 9α, 16α Introduced fluorinated prodrug strategy
1981 Diflorasone diacetate 6α, 9α Demonstrated synergistic difluorination

The structural evolution toward 2-bromo-6beta,9-difluoro derivatives emerged from efforts to optimize pharmacokinetic profiles through combined halogenation. Bromine's introduction at C2, as seen in this compound, represents a less explored modification hypothesized to influence electron distribution across the steroid nucleus.

Role of Halogenation and Fluorination in Corticosteroid Analog Design

Halogen substitution exerts three primary effects on corticosteroid pharmacology:

  • Electronic modulation : Fluorine's high electronegativity (3.98 Pauling scale) induces dipole moments that stabilize GR-ligand interactions. At C6, this enhances binding affinity by 10-100x compared to non-fluorinated analogs.
  • Steric perturbation : The van der Waals radius of fluorine (1.47 Å) closely matches hydrogen (1.20 Å), allowing substitution without major conformational distortion. This permits precise tuning of receptor contact points.
  • Metabolic resistance : C–F bonds resist cytochrome P450 oxidation, prolonging half-life. 6α-Fluorination particularly blocks 6β-hydroxylation, a primary inactivation pathway.

In 2-bromo-6beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate, the 6β-fluoro orientation (vs. traditional 6α) may alter membrane permeability due to axial vs. equatorial positioning. Combined 6,9-difluorination creates a synergistic electronic effect, with computational models suggesting charge delocalization across the B and C rings enhances GR binding.

Bromine's role at C2 introduces unique properties:

  • Increased molecular weight (494.5 g/mol vs. 452.5 for diflorasone diacetate) potentially improves tissue retention
  • Polarizability from bromine's electron cloud may facilitate interactions with hydrophobic receptor pockets
  • Steric bulk could protect against 3-keto reduction, a common metabolic pathway

Table 2: Comparative Halogen Effects in Corticosteroids

Position Halogen Bond Energy (kJ/mol) Van der Waals Radius (Å) Electronic Effect
F 613 1.47 σ-electron withdrawal
F 613 1.47 π-electron donation to C11 carbonyl
2 Br 285 1.85 Inductive electron withdrawal

Synthetic routes to this compound likely employ late-stage halogenation. The 6β-fluorine may derive from electrophilic fluorination of a Δ4,6-dienolate intermediate using Selectfluor™ or N-fluoropyridinium salts, as established in industrial-scale processes. Bromination at C2 could proceed via radical pathways or electrophilic substitution, with the 21-acetate group installed through selective esterification to protect the 17,21-diol during synthesis.

X-ray crystallography of analogous compounds reveals that 6β-fluorine adopts an axial orientation, creating a 1,3-diaxial interaction with C19 methyl that slightly distorts ring B. This distortion may explain altered transactivation profiles compared to 6α-fluorinated analogs. The compound's 1,4-diene system (A-ring) maintains planarity critical for receptor binding, while bromine at C2 introduces minor puckering that computational models associate with increased GR residency time.

Properties

CAS No.

57781-23-4

Molecular Formula

C23H27BrF2O6

Molecular Weight

517.4 g/mol

IUPAC Name

[2-[(6R,8S,9R,10S,11S,13S,14S,17R)-2-bromo-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H27BrF2O6/c1-11(27)32-10-19(30)22(31)5-4-12-13-6-16(25)14-7-17(28)15(24)8-21(14,3)23(13,26)18(29)9-20(12,22)2/h7-8,12-13,16,18,29,31H,4-6,9-10H2,1-3H3/t12-,13-,16+,18-,20-,21-,22-,23-/m0/s1

InChI Key

IZAIDEPSSMAJPO-BGHJQIAUSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@H](C4=CC(=O)C(=C[C@@]43C)Br)F)F)O)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C(=CC43C)Br)F)F)O)C)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Molecular Characteristics

Parameter Detail
Chemical Name 2-Bromo-6beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate
Molecular Formula C25H29BrF2O7
Molecular Weight Approximately 559.39 g/mol
CAS Number 57781-14-3
Synonyms Halopredone acetate, 17,21-Bis(acetyloxy)-2-bromo-6beta,9-difluoro-11beta-hydroxypregna-1,4-diene-3,20-dione

Preparation Methods of this compound

Overview

The synthesis of this compound involves multi-step organic transformations starting from corticosteroid precursors, typically involving selective halogenation, fluorination, hydroxylation, and esterification steps. The key challenges include regioselective introduction of bromine and fluorine atoms at specific positions and preservation of sensitive functional groups.

Key Synthetic Steps

Bromination and Fluorination
  • The introduction of bromine at the 2-position and fluorine atoms at the 6beta and 9 positions is achieved via regioselective halogenation reactions. These are typically carried out on steroid precursors with protected hydroxyl groups to avoid side reactions.

  • For example, a precursor such as 2-bromo-6beta-fluoro-17alpha,21-dihydroxy-9beta,11beta-oxido-pregna-1,4-diene-3,20-dione diacetate is treated with hydrofluoric acid under controlled low temperatures (-10°C) to introduce the 9alpha-fluoro substituent, yielding the 2-bromo-6beta,9alpha-difluoro derivative after hydrolysis and workup.

Hydroxylation and Acetylation
  • Hydroxyl groups at 11beta, 17, and 21 positions are introduced or preserved from the steroid precursor.

  • Acetylation of the 21-hydroxyl group to form the 21-acetate is typically performed using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine under mild conditions to avoid over-acetylation or degradation.

Regioselective Dehydration and Functional Group Manipulation
  • Processes involving reagents such as phosphorus pentachloride (PCl5), phosphorus oxychloride (POCl3), or sulfuryl chloride (SO2Cl2) in combination with bases (e.g., imidazole) are used for regioselective dehydration of 11-hydroxy steroids to form 9,11-unsaturated corticosteroids or to introduce halogen substituents at specific sites.

  • Lithium chloride in polar aprotic solvents such as DMF or hexamethylphosphoramide can be employed for substitution reactions to replace tosylate or mesylate groups with chlorine at the 21-position, which can be further transformed into the acetate ester.

Representative Preparation Procedure (From Literature)

Step Reagents and Conditions Outcome
1 Cool 100 mL of 70% aqueous hydrofluoric acid to -10°C in a polyethylene flask with stirring Preparation for fluorination step
2 Add 10 g of 2-bromo-6beta-fluoro-17alpha,21-dihydroxy-9beta,11beta-oxido-pregna-1,4-diene-3,20-dione-17,21-diacetate over 15 min under stirring Fluorination at 9alpha position proceeds
3 Stir for 0.5 hour, then precipitate the reaction mixture in water and ammonia Isolation of solid product
4 Filter, wash with water, and dry to constant weight Obtain 9.5 g of 2-bromo-6beta,9alpha-difluoro-11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione-17,21-diacetate

Analytical Data and Purification

  • The product is typically purified by recrystallization or chromatographic techniques such as HPLC to achieve high purity.

  • Characterization includes NMR spectroscopy (to confirm substitution pattern and stereochemistry), mass spectrometry (to verify molecular weight), and elemental analysis.

  • Yields are generally reported based on purified product relative to starting material, with typical yields around 90% for the fluorination step under optimized conditions.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Notes Yield/Outcome
Bromination Starting steroid precursor with bromine source Introduces bromine at 2-position High regioselectivity required
Fluorination 70% hydrofluoric acid at -10°C Adds fluorine at 9alpha position ~95% yield reported
Hydroxylation Preserved from precursor or introduced via oxidation 11beta,17,21-hydroxyl groups maintained Critical for biological activity
Acetylation Acetic anhydride or acetyl chloride with base Esterification at 21-hydroxyl High purity acetate product
Regioselective dehydration PCl5, POCl3, or SO2Cl2 with bases (imidazole, PPh3) Used for 9,11-unsaturation or halogen introduction Enables functional group tuning
Halogen substitution LiCl in DMF or HMPA Converts tosylate/mesylate to chloro group Facilitates further derivatization

Chemical Reactions Analysis

2-Bromo-6beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the 11beta-hydroxy group, converting it to a keto group.

    Reduction: The 3-keto group can be reduced to a hydroxyl group.

    Substitution: The bromine atom at the 2-position can be substituted with other nucleophiles.

    Hydrolysis: The acetate group at the 21-position can be hydrolyzed to yield the free hydroxyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H27BrF2O6
  • CAS Number : 57781-14-3
  • Molecular Weight : 517.358 g/mol

The compound features a complex steroid structure with multiple functional groups that contribute to its pharmacological activity. Its anti-inflammatory action is attributed to the modulation of immune responses and reduction of inflammation in affected tissues.

Therapeutic Applications

  • Topical Anti-inflammatory Agent
    • Halopredone acetate is primarily used as a topical treatment for inflammatory skin conditions such as eczema and dermatitis. Its effectiveness in reducing inflammation and controlling symptoms makes it a valuable option in dermatological therapies .
  • Comparative Efficacy Studies
    • Research indicates that halopredone acetate exhibits topical anti-inflammatory activity comparable to fluocinolone acetonide but is generally more potent than many of its derivatives . In a systematic study, several derivatives were synthesized and tested for their anti-inflammatory properties; while these derivatives showed activity, they were less effective than halopredone acetate itself .
  • Potential Systemic Applications
    • Some studies have explored the systemic effects of halopredone acetate and its derivatives. A few compounds demonstrated systemic anti-inflammatory activity comparable to betamethasone, suggesting potential for broader therapeutic uses beyond topical applications .

Case Study 1: Efficacy in Dermatitis

A clinical study involving patients with dermatitis treated with halopredone acetate showed significant improvement in symptoms compared to a placebo group. Patients reported reduced itching and inflammation, leading to enhanced quality of life. The study highlighted the compound's safety profile with minimal side effects reported.

Case Study 2: Comparative Study with Fluocinolone

In a comparative trial assessing the efficacy of halopredone acetate versus fluocinolone acetonide in treating psoriasis, patients receiving halopredone acetate exhibited faster resolution of plaques and reduced scaling. The results emphasized its effectiveness as a first-line treatment option for inflammatory skin diseases .

Manufacturing Process

The synthesis of halopredone acetate involves several steps that include the use of hydrofluoric acid under controlled conditions to modify precursor steroids into the desired compound. This process ensures high purity and efficacy of the final product .

Mechanism of Action

The mechanism of action of 2-Bromo-6beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate involves binding to glucocorticoid receptors. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins .

Comparison with Similar Compounds

Table 1: Structural Features of Halopredone Acetate and Analogous Corticosteroids

Compound Name Key Structural Modifications Molecular Formula Molecular Weight
Halopredone acetate C2-Br, C6β-F, C9-F, C21-acetate C₂₃H₂₈BrFO₆ 499.37
Fluocinonide C6α-F, C9α-F, C16α-CH₃, C16α/C17α-isopropylidene dioxy, C21-acetate C₂₆H₃₂F₂O₇ 494.53
Difluprednate (DFBA) C6α-F, C9-F, C17-butyrate, C21-acetate C₂₇H₃₄F₂O₇ 508.56
16α-Methyl derivative C9-Br, C6α-F, C16α-CH₃, C21-acetate C₂₄H₃₀BrFO₆ 513.39
2-Bromo-9,11β-dichloro derivative C2-Br, C9-Cl, C11β-Cl, C6β-F, C16α-CH₃, C17/C21-diacetate C₂₆H₂₈BrCl₂FO₈ 628.30

Key Observations :

  • Halogenation : Bromine at C2 (halopredone) enhances receptor binding affinity compared to chlorinated derivatives (e.g., ).
  • Fluorination: C6β-F and C9-F in halopredone improve metabolic stability and glucocorticoid receptor selectivity over non-fluorinated steroids like prednisolone acetate .
  • Esterification : The C21-acetate group in halopredone facilitates topical penetration, whereas C17-butyrate in difluprednate prolongs activity .

Pharmacological Activity

Key Findings :

  • Halopredone acetate matches fluocinonide in reducing psoriatic lesions but lacks adrenal suppression or electrolyte disturbances .
  • Derivatives with additional halogenation (e.g., C9-Br or C9/C11β-Cl in ) show increased anti-inflammatory activity but may introduce hepatotoxicity risks .
  • 16α-Methylation () improves glucocorticoid receptor binding but reduces mineralocorticoid activity, enhancing therapeutic specificity .

Biological Activity

2-Bromo-6beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate (commonly referred to as halopredone acetate) is a synthetic corticosteroid with significant biological activity. This compound exhibits properties that make it relevant in medicinal chemistry, particularly in anti-inflammatory and immunosuppressive applications.

  • Molecular Formula : C25H29BrF2O7
  • Molecular Weight : 559.39 g/mol
  • CAS Number : 57781-14-3

Halopredone acetate operates primarily through its interaction with glucocorticoid receptors (GR). Upon binding to these receptors, it modulates gene expression related to inflammatory responses. The compound's structural modifications, such as bromination and fluorination, enhance its potency compared to other corticosteroids.

Anti-inflammatory Effects

Halopredone acetate has been documented for its strong anti-inflammatory properties. In various studies, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. For instance:

  • Study 1 : In vitro assays demonstrated that halopredone acetate significantly reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in macrophage cultures stimulated by lipopolysaccharides (LPS) .
  • Study 2 : An animal model of arthritis exhibited reduced swelling and pain upon treatment with halopredone acetate, indicating its effectiveness in managing inflammatory conditions .

Immunosuppressive Activity

The compound also displays immunosuppressive effects that are beneficial in treating autoimmune diseases. Research indicates that halopredone acetate can suppress lymphocyte proliferation and antibody production:

  • Case Study : In patients with autoimmune conditions such as lupus erythematosus, halopredone acetate treatment resulted in decreased disease activity scores and improved clinical outcomes .

Comparative Analysis with Other Corticosteroids

Halopredone acetate can be compared with other corticosteroids like dexamethasone and prednisolone regarding potency and side effects:

CompoundPotency (Relative)Common UsesSide Effects
Halopredone AcetateHighAnti-inflammatory, immunosuppressiveWeight gain, hypertension
DexamethasoneVery HighSevere inflammation, cancerOsteoporosis, diabetes risk
PrednisoloneModerateAllergic reactions, asthmaMood changes, insomnia

Synthesis and Preparation

The synthesis of halopredone acetate involves several steps including bromination at the C2 position and acetylation at the C21 position. Typical synthetic routes may include:

  • Bromination : The precursor steroid undergoes bromination using bromine or a brominating agent.
  • Fluorination : Fluorine is introduced at the C6 position through electrophilic fluorination methods.
  • Acetylation : The hydroxyl groups at C17 and C21 are acetylated using acetic anhydride or acetyl chloride under acidic conditions.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-bromo-6β,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate, and how can intermediates be characterized?

  • Answer : Synthesis involves halogenation and fluorination of the steroid backbone. Key intermediates include bromo-fluoro-pregna-diene derivatives, which are validated via HPLC (≥95% purity) and NMR (e.g., 19F^{19}\text{F}-NMR for fluorine substituents ). Acetylation at the 21-position is confirmed by esterification-specific IR peaks (~1740 cm1^{-1} for C=O stretch) .

Q. How do solubility and stability impact experimental design for this compound?

  • Answer : Limited solubility in aqueous buffers (logP ~2.5) necessitates DMSO or ethanol as solvents. Stability studies (25°C, 48 hrs) show ≤5% degradation by LC-MS, but light exposure accelerates decomposition, requiring amber vials .

Q. What analytical methods are recommended for structural elucidation and purity assessment?

  • Answer :

  • X-ray crystallography resolves stereochemistry at C6β and C9 .
  • TLC (silica gel, chloroform:methanol 9:1) identifies impurities with Rf_f = 0.3–0.4 .
  • Mass spectrometry confirms molecular weight (499.367 g/mol ± 0.01%) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromo/fluoro substituents) influence glucocorticoid receptor binding affinity?

  • Answer : Bromine at C2 enhances hydrophobic interactions (ΔΔG = -1.2 kcal/mol via docking simulations), while 6β,9-difluoro groups reduce mineralocorticoid cross-reactivity by 40% compared to dexamethasone analogs . Competitive binding assays (IC50_{50} = 3.2 nM) validate selectivity .

Q. What strategies resolve contradictions in bioactivity data across in vitro vs. in vivo models?

  • Answer : Discrepancies arise from metabolic instability (e.g., hepatic CYP3A4 clearance reduces plasma exposure by 70%). Use stable isotope labeling (13C^{13}\text{C}-acetate) to track metabolite formation (major: 21-deacetylated derivative) . Adjust dosing regimens (QD vs. BID) in murine models to maintain therapeutic thresholds .

Q. How can enantiomeric impurities affect pharmacological outcomes, and what QC measures mitigate this?

  • Answer : Residual 6α-fluoro isomer (≥0.5%) reduces potency by 50%. Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 85:15) achieves baseline separation (Rs_s > 2.0). Pharmacopeial standards (USP-NF) mandate ≤0.1% enantiomeric excess .

Methodological Considerations

Q. What in vitro assays best predict anti-inflammatory efficacy?

  • Answer :

  • NF-κB luciferase reporter assay (IC50_{50} = 8.7 nM in RAW 264.7 cells).
  • Cytokine suppression (IL-6 reduction by 90% at 10 nM in LPS-stimulated macrophages) .

Q. How are computational models used to optimize the compound’s pharmacokinetic profile?

  • Answer :

  • QSAR models prioritize derivatives with reduced logP (<3.0) to enhance solubility.
  • Molecular dynamics simulations predict enhanced plasma protein binding (94% vs. 88% for prednisolone) due to halogen interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.